2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is the estrogen receptor β (ERβ) . This compound acts as a full antagonist with a 36-fold selectivity for ERβ over ERα . The estrogen receptors play a crucial role in various physiological processes, including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
As a full antagonist of ERβ, this compound binds to the receptor and inhibits its activity . This prevents the receptor from exerting its effects, leading to changes in the cellular activities regulated by ERβ .
Result of Action
By acting as an antagonist of ERβ, this compound can influence the growth of certain tumors . Specifically, it has been noted that estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .
Biochemical Analysis
Biochemical Properties
The pyrazolo[1,5-a]pyrimidines, including 2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They interact with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely dependent on the presence of electron-donating groups (EDGs) at position 7 on the fused ring .
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have shown to exhibit cytotoxic activities against certain cancer cell lines .
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related pyrazolo[1,5-a]pyrimidines have been reported to exhibit good solid-state emission intensities, suggesting potential stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the condensation of aminopyrazole with benzoyl chloride under basic conditions. The reaction proceeds via an addition-elimination mechanism, where the NH2 group of aminopyrazole reacts with the carbonyl group of benzoyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides
Scientific Research Applications
2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of fluorescent probes and materials for optical applications
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one .
Uniqueness
2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. The presence of the methyl group and the benzamide moiety enhances its stability and solubility, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-10-4-2-3-5-12(10)14(19)17-11-8-15-13-6-7-16-18(13)9-11/h2-9H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGKJORFPQFGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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